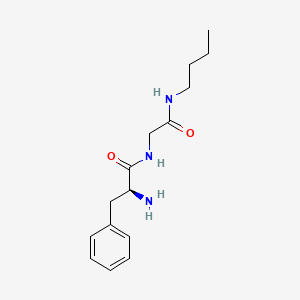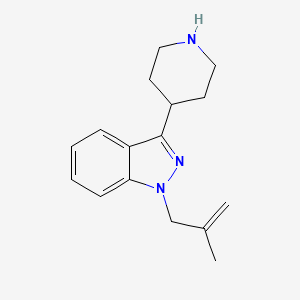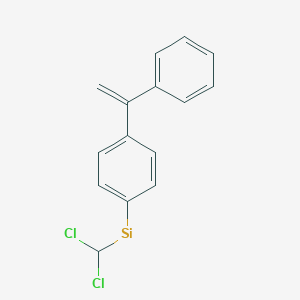
2,4-Bis(glycidyloxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(glycidyloxy)pentane is an organic compound with the molecular formula C11H20O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form cross-linked polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(glycidyloxy)pentane typically involves the reaction of 2,4-pentanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the glycidyl ether.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(glycidyloxy)pentane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The epoxy groups in the compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-containing products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are used in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Amines: React with the epoxy groups under mild conditions to form amine-cured resins.
Alcohols: React with the epoxy groups in the presence of catalysts such as Lewis acids to form ether linkages.
Thiols: React with the epoxy groups to form thioether linkages.
Major Products Formed
Hydroxyl-Containing Products: Formed from the ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Formed from polymerization reactions, which are used in various industrial applications.
Aplicaciones Científicas De Investigación
2,4-Bis(glycidyloxy)pentane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the development of advanced materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of high-performance coatings, adhesives, and composite materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(glycidyloxy)pentane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in the formation of cross-linked polymers and other advanced materials. The molecular targets and pathways involved include the interaction with nucleophiles such as amines, alcohols, and thiols, which facilitate the formation of stable chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Diglycidyl Ether: Another glycidyl ether with similar reactivity but different structural properties.
2,2-Bis(phenyl-4-glycidoxy)propane: A compound with similar epoxy functionality but different molecular structure.
Uniqueness
2,4-Bis(glycidyloxy)pentane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high mechanical strength and chemical resistance.
Propiedades
Número CAS |
638128-12-8 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-[4-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-8(12-4-10-6-14-10)3-9(2)13-5-11-7-15-11/h8-11H,3-7H2,1-2H3 |
Clave InChI |
SNEAJGFLXVSFGK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)OCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)


![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)

![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
